
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)-: is an organic compound with the molecular formula C10H18 . It is a type of diene, which means it contains two double bonds. The compound is characterized by its specific structural arrangement, where the double bonds are conjugated, meaning they are separated by a single bond, allowing for electron delocalization. This structural feature imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- can be synthesized through various organic reactions. One common method involves the Diels-Alder reaction , where a conjugated diene reacts with a dienophile to form a cyclohexene derivative. The reaction conditions typically require a solvent such as toluene and a catalyst like aluminum chloride.
Industrial Production Methods: In industrial settings, the compound can be produced through catalytic dehydrogenation of alkanes. This process involves the removal of hydrogen atoms from alkanes in the presence of a catalyst such as platinum or palladium, under high temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Hydrogenation of the compound using catalysts like palladium on carbon can convert the double bonds to single bonds, forming alkanes.
Substitution: Halogenation reactions with reagents such as bromine or chlorine can replace hydrogen atoms with halogen atoms, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures through Diels-Alder reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with diene-containing structures.
Industry: It is used in the production of polymers and other materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism by which 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- exerts its effects involves the interaction of its conjugated double bonds with various reagents . The electron delocalization in the conjugated system allows for stabilization of reaction intermediates , facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
- 1,3-Hexadiene, 2,5-dimethyl-
- 2,4-Hexadiene
- 1,3-Butadiene
Comparison: 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- is unique due to its specific substitution pattern and the presence of bulky tert-butyl groups. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and stability compared to other similar dienes. For example, the presence of the tert-butyl groups can hinder certain reactions due to steric hindrance, while also providing increased stability to the molecule.
Propriétés
Numéro CAS |
35505-57-8 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
(E)-2,2,6,6-tetramethyl-5-methylidenehept-3-ene |
InChI |
InChI=1S/C12H22/c1-10(12(5,6)7)8-9-11(2,3)4/h8-9H,1H2,2-7H3/b9-8+ |
Clé InChI |
OYAQFAPAKGNWSQ-CMDGGOBGSA-N |
SMILES isomérique |
CC(C)(C)/C=C/C(=C)C(C)(C)C |
SMILES canonique |
CC(C)(C)C=CC(=C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


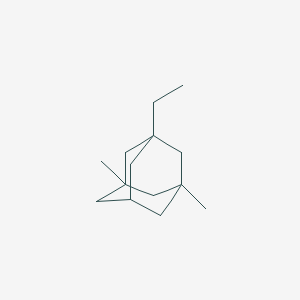
![2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)-](/img/structure/B14153621.png)

![2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-3-hydroxyquinazolin-4(3H)-one](/img/structure/B14153628.png)
![N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14153632.png)
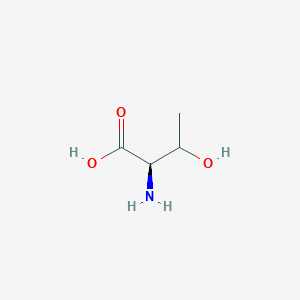
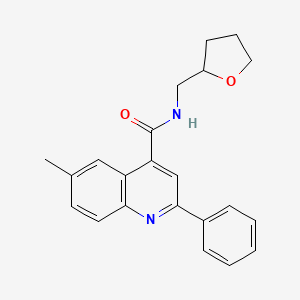
![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)
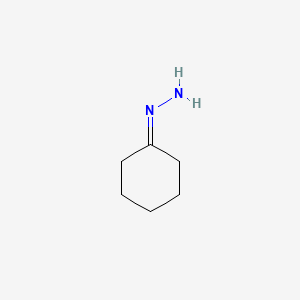
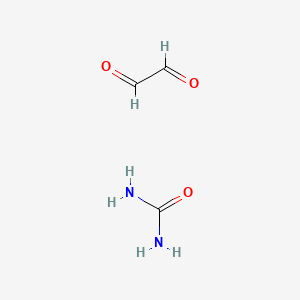
![4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14153683.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B14153686.png)
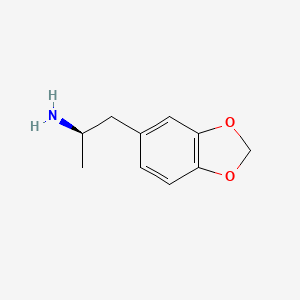
![3-{5-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B14153697.png)
